molecular formula C8H6BrClFNO B6305606 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide CAS No. 1860840-79-4

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide

Cat. No.: B6305606
CAS No.: 1860840-79-4
M. Wt: 266.49 g/mol
InChI Key: WRWVYIIAAZSKJR-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H6BrClFNO It is a derivative of benzamide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).

    Fluorination: The incorporation of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor.

    Amidation: The final step involves the reaction of the substituted benzoyl chloride with methylamine (CH3NH2) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Sulfuric acid (H2SO4) or aluminum chloride (AlCl3) as catalysts.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of N-methylbenzylamine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. As an androgen receptor antagonist, it binds to the androgen receptor, preventing androgens from binding and activating the receptor. This inhibition blocks the nuclear translocation and co-activator recruitment of the ligand-receptor complex, thereby modulating gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-N-methylbenzamide: Lacks the chlorine atom but shares similar properties and applications.

    4-Bromo-3-chloro-2-fluorobenzotrifluoride: Contains a trifluoromethyl group instead of the amide group.

    4-Bromo-3-chloro-2-methylbenzamide: Contains a methyl group instead of a fluorine atom.

Uniqueness

4-Bromo-3-chloro-2-fluoro-N-methylbenzamide is unique due to the specific combination of halogen atoms and the methyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds, making it valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

4-bromo-3-chloro-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClFNO/c1-12-8(13)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWVYIIAAZSKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=C(C=C1)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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